Alamandine

Overview

Description

Alamandine is a peptide that is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body. It is a product of the catalytic hydrolysis of angiotensin A by angiotensin-converting enzyme 2 or by the decarboxylation of the aspartic acid residue of angiotensin-(1-7) . This compound has been shown to have cardiovascular protective effects, including vasodilation and anti-hypertensive properties .

Scientific Research Applications

Alamandine has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in the renin-angiotensin system and its effects on cardiovascular health.

Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.

Mechanism of Action

Target of Action

Alamandine, a member of the renin-angiotensin system (RAS), primarily targets the Mas-related G protein-coupled receptor member D (MrgD) . This receptor, predominantly studied in a neuronal context, has shown hitherto unknown effects when expressed in non-neuronal tissue . The activation of MrgD by this compound results in various biological effects, most notably vasodilation .

Mode of Action

This compound interacts with its primary target, the MrgD receptor, to induce a range of effects. It has been shown to produce endothelium-dependent vasorelaxation, which is blocked by D-Pro7-Ang-(1-7), an MrgD receptor antagonist . This compound also activates cAMP formation in endothelial and mesangial cells transfected with MrgD .

Biochemical Pathways

This compound is a part of the non-classical renin-angiotensin system (RAS), a complex system composed of a cascade of enzymes, peptides, and receptors . This compound is generated by the catalysis of Angiotensin A (Ang A) via angiotensin-converting enzyme 2 (ACE2) or directly from Angiotensin-(1–7) . The balance between the ACE/Ang II/AT1R and the ACE2/Ang 1–7/Mas receptor pathways can significantly impact the development of various conditions .

Pharmacokinetics

It is known that this compound circulates in the human and rodent blood . Its plasma concentration is increased in pediatric nephropathic patients .

Result of Action

This compound has shown similar vascular effects to Angiotensin-(1–7), namely, endothelium-dependent vasorelaxation mediated by nitric oxide and hypotensive effects in experimental hypertension . It has also been associated with a significant reduction in cardiac output . This compound and MrgD are promising novel drug targets to protect the kidney and heart through anti-hypertensive actions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression of the MrgD receptor in different tissues can result in different effects mediated by MrgD . Furthermore, the balance between different pathways in the RAS can impact the effectiveness of this compound . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Alamandine plays a crucial role in various biochemical reactions, primarily within the renin-angiotensin system. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound binds to the Mas-related G protein-coupled receptor type D (MrgD), which mediates many of its biological effects. This interaction leads to the activation of signaling pathways that promote vasodilation and anti-inflammatory responses . Additionally, this compound has been shown to stimulate nitric oxide production, which further contributes to its vasodilatory effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cardiomyocytes, this compound has been observed to enhance contractility and prevent hypertrophy through the activation of the MrgD receptor . It also influences cell signaling pathways, such as the AMP-activated protein kinase/endothelial nitric oxide synthase axis, promoting osteogenic differentiation in osteoblasts . Furthermore, this compound has been shown to alleviate cardiac fibrosis and improve cardiac function in myocardial infarction models by inhibiting oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the MrgD receptor, leading to the activation of downstream signaling pathways. This interaction results in the production of nitric oxide and the activation of cyclic AMP, which mediate its vasodilatory and anti-inflammatory effects . This compound also modulates gene expression by influencing transcription factors such as FoxO1, which plays a role in cellular metabolism and stress responses . Additionally, this compound has been shown to inhibit the activation of transforming growth factor-beta, thereby preventing fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits a long-lasting anti-hypertensive effect, with significant reductions in blood pressure and cardiac output observed for up to six hours after administration . The stability of this compound in plasma has been demonstrated, with its concentration remaining relatively constant over time . Long-term studies have shown that this compound can prevent cardiac remodeling and fibrosis in animal models of hypertension and myocardial infarction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to enhance cardiomyocyte contractility and prevent hypertrophy in hypertensive rats . Higher doses may lead to adverse effects, such as hypotension and bradycardia . In models of doxorubicin-induced nephrotoxicity, this compound demonstrated protective effects at moderate doses, reducing oxidative stress and inflammation .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly within the renin-angiotensin system. It is generated from angiotensin A via angiotensin-converting enzyme 2 or directly from angiotensin-(1–7) through decarboxylation . This compound interacts with enzymes such as nitric oxide synthase, promoting the production of nitric oxide and enhancing vasodilation . It also influences metabolic flux by modulating the activity of AMP-activated protein kinase, which plays a role in cellular energy homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It binds to the MrgD receptor, which facilitates its uptake and distribution within target cells . This compound has been shown to accumulate in cardiovascular tissues, where it exerts its protective effects . Additionally, this compound can cross the blood-brain barrier, suggesting its potential role in central nervous system regulation .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with its receptor, MrgD . This compound has been shown to influence mitochondrial function by regulating mitophagy and glycolysis . It also affects the localization of key metabolic enzymes, such as hexokinase 2 and 6-phosphofructo-2-kinase, by modulating their autophagic degradation . These interactions contribute to the overall cellular effects of this compound, including its anti-fibrotic and cardioprotective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alamandine can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which allows for the efficient and high-yield synthesis of the peptide. The process is optimized to ensure the purity and consistency of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to confirm the identity and purity of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions

Alamandine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, converting oxidized this compound back to its reduced form.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in SPPS.

Major Products Formed

The major products formed from these reactions include various this compound analogs with modified amino acid sequences, which can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Angiotensin-(1-7): Another peptide in the renin-angiotensin system with similar vasodilatory and cardioprotective effects.

Angiotensin II: A peptide that has opposing effects to alamandine, promoting vasoconstriction and increasing blood pressure.

Angiotensin A: A precursor to this compound, formed by the decarboxylation of angiotensin II.

Uniqueness

This compound is unique in its ability to bind specifically to the MrgD receptor, which distinguishes it from other peptides in the renin-angiotensin system. This specific interaction allows this compound to exert its protective effects on the cardiovascular system without the adverse effects associated with other peptides like angiotensin II .

Properties

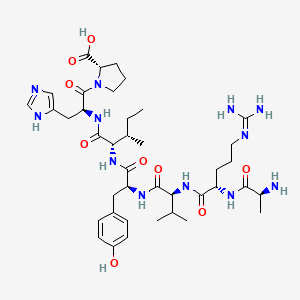

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62N12O9/c1-6-22(4)32(37(58)49-29(18-25-19-44-20-46-25)38(59)52-16-8-10-30(52)39(60)61)51-35(56)28(17-24-11-13-26(53)14-12-24)48-36(57)31(21(2)3)50-34(55)27(47-33(54)23(5)41)9-7-15-45-40(42)43/h11-14,19-23,27-32,53H,6-10,15-18,41H2,1-5H3,(H,44,46)(H,47,54)(H,48,57)(H,49,58)(H,50,55)(H,51,56)(H,60,61)(H4,42,43,45)/t22-,23-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMYBFKDLPBYSO-GIGALADGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of alamandine?

A1: this compound exerts its biological effects by binding to the Mas-related G-protein-coupled receptor, member D (MrgD). []

Q2: How does this compound binding to MrgD affect nitric oxide (NO) production?

A2: In cardiomyocytes from C57BL/6 mice, this compound treatment increased NO production, which was blocked by the MrgD antagonist D-Pro7-Angiotensin-(1-7). [] This suggests that this compound binding to MrgD activates downstream signaling pathways, ultimately leading to increased NO production.

Q3: What is the role of AMP-activated protein kinase (AMPK) in this compound signaling?

A3: this compound-induced NO production was associated with increased AMPK phosphorylation in cardiomyocytes. [] Inhibiting either NO synthase or AMPK prevented the anti-hypertrophic effects of this compound, indicating that AMPK acts downstream of NO in this pathway. []

Q4: What are the downstream effects of this compound in the heart?

A4: this compound, via MrgD, activates AMPK/NO signaling, leading to various cardioprotective effects, including: [, , , ]

- Counteracting angiotensin II (Ang II)-induced hypertrophy: this compound prevents the development of cardiac hypertrophy in response to Ang II. [, ]

- Improving cardiac contractility: In hypertensive rats, this compound enhances cardiomyocyte contractility. []

- Protecting against reperfusion injury: this compound reduces infarct size, improves post-ischemic left ventricular function, and decreases apoptotic protein expression following ischemia/reperfusion injury. []

Q5: Does this compound affect other organs or systems?

A5: Yes, studies indicate that this compound exerts protective effects beyond the cardiovascular system. For instance, it attenuates hepatic fibrosis by modulating autophagy through NOX4-dependent reactive oxygen species (ROS). [] this compound also demonstrates neuroprotective effects in ischemic stroke models by reducing inflammation, oxidative stress, and neuronal apoptosis. []

Q6: What is the amino acid sequence of this compound?

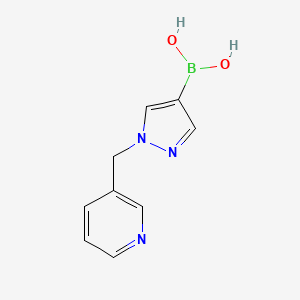

A6: this compound is a heptapeptide with the following amino acid sequence: Alanine-Arginine-Valine-Tyrosine-Isoleucine-Histidine-Proline. []

Q7: How does the structure of this compound differ from Angiotensin-(1-7)?

A7: this compound differs from Angiotensin-(1-7) by a single amino acid. While Angiotensin-(1-7) has aspartic acid at its N-terminus, this compound has alanine in that position. []

Q8: What is the molecular formula and weight of this compound?

A8: While the provided research papers don't explicitly mention the molecular formula and weight of this compound, these parameters can be easily determined based on its amino acid sequence using standard biochemical tools.

Q9: Is there any information available about the material compatibility and stability of this compound under various conditions?

A9: The provided research primarily focuses on the biological effects of this compound. Information regarding its compatibility with various materials or its stability under different storage conditions (e.g., temperature, pH) is not explicitly addressed. These aspects are crucial for developing stable formulations and ensuring the long-term efficacy of this compound-based therapies.

Q10: Does this compound possess any catalytic properties?

A10: this compound is a peptide hormone and doesn't exhibit inherent catalytic properties. Its biological activity stems from its interaction with the MrgD receptor, triggering downstream signaling cascades.

Q11: How does modifying the structure of this compound affect its activity?

A11: While the provided research doesn't delve into detailed SAR studies, the difference in activity between this compound and Angiotensin-(1-7) highlights the importance of the N-terminal amino acid. [] This suggests that even minor structural modifications can significantly impact this compound's binding affinity for MrgD and its subsequent biological activity. Dedicated SAR studies are crucial for designing this compound analogs with improved potency, selectivity, or pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532068.png)

![2-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1532071.png)

![(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1532073.png)

![tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1532074.png)

![Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1532077.png)

![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)